molecular formula C18H28N4O3 B5647748 1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide

Cat. No. B5647748
M. Wt: 348.4 g/mol
InChI Key: PUXOIIPKDPLSIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions starting from basic precursors to more complex structures. For example, antiproliferative agents, including similar structures, have been developed through SAR-guided optimization, leading to compounds with significant biological activity. These synthesis processes involve reactions that introduce various functional groups, including the 1,2,4-oxadiazol-5-yl group and piperidine moiety, contributing to the compound's activity profile (Krasavin et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide" has been characterized using various spectroscopic methods. For instance, X-ray diffraction studies have confirmed the structures of related compounds, providing insights into their molecular conformations and potential interactions with biological targets. These studies highlight the importance of specific functional groups and their arrangement for biological activity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds include condensation, cyclization, and substitution reactions that lead to the formation of the core structure and the introduction of various substituents. These reactions are crucial for achieving the desired biological activity and pharmacokinetic properties. The chemical properties, such as reactivity with different reagents and conditions, play a significant role in the synthesis and modification of these compounds for specific applications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups and their spatial arrangement affects these properties, which in turn can impact their biological activity and drug-like properties. Studies on related compounds have shown how modifications to the molecular structure can alter these physical properties to improve biological efficacy and drug-likeness (Khalid et al., 2016).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-3-15(17-19-12(2)21-25-17)20-16(23)13-8-10-22(11-9-13)18(24)14-6-4-5-7-14/h13-15H,3-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXOIIPKDPLSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C)NC(=O)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide

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